[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
The compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a benzothiazine ring, which is a seven-membered ring containing a sulfur atom, a nitrogen atom, and a double oxygen bond. It also has a dichlorophenyl group and a dimethoxyphenyl group attached to it .Chemical Reactions Analysis
Benzothiazines can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfur and nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the dichlorophenyl and dimethoxyphenyl groups, as well as the double oxygen bond in the benzothiazine ring, would influence its properties .Scientific Research Applications
DNA Binding and Molecular Docking
Research on a novel Schiff base ligand and its copper(II) complex, which shares structural similarities with the specified compound, highlights the potential for DNA binding and molecular docking applications. The study explores the interaction with CT DNA, suggesting potential uses in understanding drug-DNA interactions and designing compounds with specific biological targets (Guhathakurta et al., 2017).
Analytical Chemistry Applications
A study on the electrooxidation of dimethomorph, leading to the formation of a compound structurally similar to the one , provides insights into the development of new analytical methods for the quantification of substances in agricultural samples. This research demonstrates the compound's relevance in enhancing analytical procedures for detecting and quantifying chemical residues in food and environmental samples (Lucas et al., 2013).
Crystal and Molecular Structure Analysis
Investigations into the crystal and molecular structure of related compounds reveal the importance of such chemicals in understanding molecular interactions and designing materials with desired properties. For example, the study of edge-to-face interactions between aromatic rings in clathrate formation provides valuable insights into molecular packing and stability, which can be applied to the design of new pharmaceuticals or materials with specific optical or electronic properties (Eto et al., 2011).
Antimicrobial and Analgesic Activity
Compounds structurally related to the one mentioned have been explored for their antimicrobial and analgesic activities. Research into novel derivatives of benzoxazole and pyrazole compounds indicates potential applications in the development of new therapeutic agents with specific biological activities. Such studies contribute to the ongoing search for new drugs with improved efficacy and reduced side effects (Jayanna et al., 2013).
Mechanism of Action
Target of Action
Related compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
This can result in alterations in cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Related compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact how a compound interacts with its targets and its overall effectiveness .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO5S/c1-30-19-10-7-14(11-20(19)31-2)23(27)22-13-26(15-8-9-16(24)17(25)12-15)18-5-3-4-6-21(18)32(22,28)29/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQBYCYQBXULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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